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molecular formula C11H12O6 B8304464 3-(Methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone

3-(Methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone

Cat. No. B8304464
M. Wt: 240.21 g/mol
InChI Key: QARRXFALWPGFNT-UHFFFAOYSA-N
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Patent
US04555517

Procedure details

Using the procedure described by Baker et al., Journ. of Chem. Soc. Perkin Trans. 1, 3, 677-685 (1979), ethyl cyanoacetate (3.5 g, 0.031 mol) was added to NaOMe solution (prepared from 0.72 g of sodium metal in 50 ml of MeOH), followed by 1 (5.77 g, 0.031 mol). The mixture was refluxed for 15 minutes, cooled and divided into two equal parts. The first portion was acidified with 2N HCl to pH 2-3 and extracted with CH2Cl2. The extracts were washed, dried over MgSO4, and evaporated to give an orange-colored solid. After decolorizing with Nuchar activated carbon in ethyl acetate and recrystallizing from EtOAc-hexane, white, fluffy crystals, of 3-(methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone were obtained: 0.22 g, 6% yield; mp=94°-96° C.; NMR (DMSO-d6) δ 1.2-1.5 (t, 3H), 2.7 (s, 3H), 3.8 (s, 3H), 4.1-4.6 (q, 2H), 8.5 (s, 1H); IR (KBr) 1700-1730 cm-1 (C=O of Me and Et ester), 1770 cm-1 (C=O of pyrone).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1
Quantity
5.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C[C:4]([O:6][CH2:7]C)=[O:5])#N.C[O-:10].[Na+].[CH2:12]([O:14][CH:15]=[CH:16][C:17](=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:13].Cl.C>C(OCC)(=O)C>[CH3:7][O:6][C:4]([C:18]1[C:19](=[O:20])[O:21][C:22]([CH3:23])=[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:10])[CH:17]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
NaOMe
Quantity
50 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
1
Quantity
5.77 g
Type
reactant
Smiles
C(C)OC=CC(CC(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The extracts were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange-colored solid
CUSTOM
Type
CUSTOM
Details
recrystallizing from EtOAc-hexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(OC(=C(C1)C(=O)OCC)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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